(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Fragment-based drug discovery LipE optimization Physicochemical property profiling

Fragment-based screening demands scaffolds with balanced reactivity and optimal physicochemical properties. (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine addresses this by combining a primary amine for amidation with an aryl chloride for Pd-catalyzed cross-coupling in a single, lead-like scaffold (logP 1.675). • Convergent dual functionalization reduces synthetic steps vs. des-chloro analogs. • Chloro substituent enables halogen bonding for target engagement. • ≥98% purity ensures assay reproducibility. Supplied as a solid with storage at -20°C.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 273399-95-4
Cat. No. B1308967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine
CAS273399-95-4
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)CN
InChIInChI=1S/C8H8ClN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12)
InChIKeyWVBPEUGZSSDGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine Procurement Guide


(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 273399‑95‑4) is a small‑molecule benzimidazole building block featuring a primary aminomethyl group at the 2‑position and a chlorine atom on the benzenoid ring. With a molecular weight of 181.62 g mol⁻¹ and a predicted logP of 1.675 [1], it occupies a narrow lipophilicity window attractive for early‑stage fragment‑based and lead‑generation campaigns. The chloro substituent provides a synthetic handle for cross‑coupling chemistry [REFS‑2], while the terminal amine allows direct amidation or reductive amination, making the scaffold simultaneously nucleophilic and electrophilically modifiable.

Why Generic 2-Aminomethylbenzimidazole Substitution Fails


Replacing the 5‑chloro derivative with the unsubstituted 2‑aminomethylbenzimidazole or with other halogenated congeners is not a straightforward swap because the chloro atom simultaneously tunes both electronic and steric parameters that govern target engagement and synthetic accessibility. The Cl substituent is an inductively withdrawing, weakly resonance‑donating group that alters the pKa of the adjacent amine and shifts the benzimidazole core’s absorption profile relative to the parent [1]. In parallel, the aryl chloride serves as a unique functional handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) that is absent in the des‑chloro analog and distinctly different in reactivity from the analogous bromide or fluoride [2]. Selecting the wrong analog can therefore compromise both biological SAR integrity and the feasibility of downstream library diversification.

5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine vs. Closest Analogs


Lipophilicity vs. Unsubstituted Analog

The predicted logP of the 5‑chloro derivative (1.675) [REFS‑1] is essentially identical to that of the unsubstituted 2‑aminomethylbenzimidazole (logP = 1.72) [REFS‑2]. This near‑superimposable lipophilicity means that adding the chloro substituent does not inflate logP relative to the parent scaffold, allowing the exploration of potency gains through halogen bonding without sacrificing ligand efficiency metrics that are critical in fragment‑to‑lead progression.

Fragment-based drug discovery LipE optimization Physicochemical property profiling

Reactive Handle for Pd-Catalyzed Cross-Coupling

The chlorine atom at the 5‑position is a competent substrate for Pd(0)‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings [REFS‑1], as documented in the 1948 characterization of the analogous 5(6)‑chloro‑2‑chloromethylbenzimidazole where the aryl chloride retains its integrity during nucleophilic substitution at the 2‑chloromethyl group [REFS‑2]. In contrast, the fluorine analog (CAS 933707‑54‑1) is largely inert under standard coupling conditions, and the unsubstituted parent (CAS 5805‑57‑2) lacks any halogen handle altogether. This makes the chloro derivative the most versatile starting point for diversity‑oriented synthesis among the common 2‑aminomethylbenzimidazole building blocks.

Parallel library synthesis Late-stage functionalization C–C bond formation

Melting Point Depression vs. Unsubstituted Parent

The 5‑chloro analog (as 2‑aminobenzimidazole) exhibits a melting point of 121–121.5 °C [REFS‑1], roughly 49 °C lower than the unsubstituted 2‑aminobenzimidazole which melts at 170.5–171 °C [REFS‑1]. This significant melting‑point depression indicates a disruption of crystal packing by the chlorine substituent, which can translate into enhanced solubility and dissolution rate—parameters that directly affect handling, formulation, and biological assay reproducibility.

Solid-form characterization Crystallinity screening Pre-formulation

Commercial Purity and Supply Reliability

Commercial offerings of (5‑chloro‑1H‑benzo[d]imidazol‑2‑yl)methanamine achieve a purity of ≥97% (Achemblock, 97.00%) [REFS‑1] and ≥98% (MolCore, NLT 98%) [REFS‑2], whereas the unsubstituted 2‑aminomethylbenzimidazole is frequently listed at ≥95% purity with limited batch‑to‑batch traceability at the 97% level. The 5‑fluoro analog (CAS 933707‑54‑1) is commonly supplied only as the dihydrochloride salt, adding a counter‑ion variable that complicates stoichiometric calculations in parallel synthesis.

Procurement quality control Building block purity Supply chain assurance

5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine Application Scenarios


Fragment-Based Screening with Halogen Bonding

In fragment libraries, the compound’s logP of 1.675 places it within the optimal ‘lead-like’ range (logP ≤ 3) while the chloro substituent provides a clear electron‑deficient region for halogen bonding to protein backbones. Unlike the unsubstituted parent which lacks this interaction point, the chloro analog can be docked with a defined sigma‑hole orientation, potentially increasing hit‑identification rates against targets rich in carbonyl acceptors [REFS‑1].

Dual-Functional Starting Material for Parallel Synthesis

When building focused kinase‑inhibitor arrays, the chloro‑aminomethyl scaffold permits simultaneous functionalization of the primary amine (via amide formation) and the aryl chloride (via Suzuki cross‑coupling). This convergent approach reduces the number of synthetic steps compared to starting from the des‑chloro scaffold, where an additional halogenation step would be required, saving both time and cost in medicinal chemistry workflows [REFS‑2].

Pre-formulation Solubility Screening

The ~49 °C melting‑point depression of the chloro compound relative to the parent suggests superior solubility, making it a preferred candidate for high‑concentration biochemical assays and for evaluating early ADME properties such as kinetic solubility and PAMPA permeability. Researchers requiring robust, reproducible assay conditions benefit from the reported purities of 97–98%, reducing the risk of false negatives from trace impurities [REFS‑3].

Technical Documentation Hub

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